molecular formula C11H18N2O3 B14763051 4-(3-Methylureido)bicyclo[2.2.2]octane-1-carboxylic acid

4-(3-Methylureido)bicyclo[2.2.2]octane-1-carboxylic acid

Cat. No.: B14763051
M. Wt: 226.27 g/mol
InChI Key: ZLNZUJHNGBQLOB-UHFFFAOYSA-N
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Description

4-(3-Methylureido)bicyclo[222]octane-1-carboxylic acid is a complex organic compound characterized by its bicyclic structure This compound is part of the bicyclo[222]octane family, which is known for its unique three-dimensional framework

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3-Methylureido)bicyclo[2.2.2]octane-1-carboxylic acid typically involves a multi-step process. One common method includes the enantioselective synthesis of bicyclo[2.2.2]octane-1-carboxylates under metal-free conditions. This process involves a tandem reaction that allows for the rapid formation of the bicyclic structure with high yields and excellent enantioselectivity . The reaction is mediated by an organic base and operates under mild conditions, making it operationally simple and efficient.

Industrial Production Methods

Industrial production of this compound may involve scaling up the laboratory synthesis methods. The use of continuous flow reactors and optimization of reaction conditions can enhance the yield and purity of the product. Additionally, the development of catalytic processes can further improve the efficiency and cost-effectiveness of industrial production.

Chemical Reactions Analysis

Types of Reactions

4-(3-Methylureido)bicyclo[2.2.2]octane-1-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or an aldehyde.

    Substitution: The methylureido group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.

    Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or aldehydes.

Scientific Research Applications

4-(3-Methylureido)bicyclo[2.2.2]octane-1-carboxylic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(3-Methylureido)bicyclo[2.2.2]octane-1-carboxylic acid involves its interaction with molecular targets such as enzymes or receptors. The bicyclic structure allows for specific binding interactions, which can modulate the activity of the target molecules. The presence of the methylureido group may enhance the compound’s ability to form hydrogen bonds, further stabilizing its interactions with the target.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(3-Methylureido)bicyclo[2.2.2]octane-1-carboxylic acid is unique due to the presence of the methylureido group, which imparts distinct chemical properties and reactivity. This differentiates it from other bicyclic compounds, making it valuable for specific applications in research and industry.

Properties

Molecular Formula

C11H18N2O3

Molecular Weight

226.27 g/mol

IUPAC Name

4-(methylcarbamoylamino)bicyclo[2.2.2]octane-1-carboxylic acid

InChI

InChI=1S/C11H18N2O3/c1-12-9(16)13-11-5-2-10(3-6-11,4-7-11)8(14)15/h2-7H2,1H3,(H,14,15)(H2,12,13,16)

InChI Key

ZLNZUJHNGBQLOB-UHFFFAOYSA-N

Canonical SMILES

CNC(=O)NC12CCC(CC1)(CC2)C(=O)O

Origin of Product

United States

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